molecular formula C6H7BFNO2S B3241200 [2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid CAS No. 1451392-59-8

[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid

Cat. No. B3241200
CAS RN: 1451392-59-8
M. Wt: 187 g/mol
InChI Key: YWRDXIZMQZFIBK-UHFFFAOYSA-N
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Description

“[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid” is a chemical compound with the molecular formula C6H7BFNO2S . It is used for research purposes.


Synthesis Analysis

The synthesis of pyridinylboronic acids and esters can be achieved by [4+2] cycloaddition . Protodeboronation of pinacol boronic esters is another method that has been reported .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17BFNO2S/c1-11(2)12(3,4)17-13(16-11)9-6-8(18-5)7-15-10(9)14/h6-7H,1-5H3 .


Chemical Reactions Analysis

Pinacol boronic esters, which are highly valuable building blocks in organic synthesis, can undergo catalytic protodeboronation . This process can be paired with a Matteson–CH2–homologation to allow for formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The molecular weight of “[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid” is 269.15 . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Colorimetric Sensing

A study highlighted the use of pyridinium boranes, which are related to the target compound, for colorimetric turn-on sensing of fluoride ions in water/chloroform mixtures. This research demonstrated how fluoride binding induces a significant red-shift in the absorption band, leading to a visible yellow color. This property is attributed to an intramolecular charge transfer process, showcasing the potential for developing sensitive and selective sensors for fluoride ions (Wade & Gabbaï, 2009).

Organic Synthesis

Electrolyte Additives in Batteries

Boron-based compounds, including those with pyridine functionalities, have been investigated as electrolyte additives for fluoride shuttle batteries. These compounds enhance fluoride ion conductivity and solubility in electrolytes, demonstrating the potential for improving battery performance (Kucuk & Abe, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Mechanism of Action

Target of Action

The primary target of [2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This occurs after the oxidative addition of the palladium catalyst to an electrophilic organic group .

Biochemical Pathways

The main biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of a new carbon-carbon bond .

Pharmacokinetics

It’s known that boronic esters, such as this compound, are generally stable and readily prepared . They are also environmentally benign, making them suitable for use in various chemical reactions .

Result of Action

The result of the compound’s action is the formation of a new carbon-carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is valuable in organic synthesis, allowing for the creation of complex organic compounds .

Action Environment

The action of [2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction, in which this compound is used, is known for its mild and functional group tolerant reaction conditions . The stability of the compound also plays a role in its efficacy and stability .

properties

IUPAC Name

(2-fluoro-5-methylsulfanylpyridin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BFNO2S/c1-12-4-2-5(7(10)11)6(8)9-3-4/h2-3,10-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRDXIZMQZFIBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CN=C1F)SC)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201210464
Record name Boronic acid, B-[2-fluoro-5-(methylthio)-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid

CAS RN

1451392-59-8
Record name Boronic acid, B-[2-fluoro-5-(methylthio)-3-pyridinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1451392-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-fluoro-5-(methylthio)-3-pyridinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201210464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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